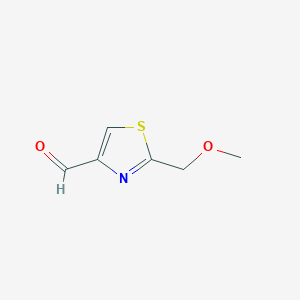

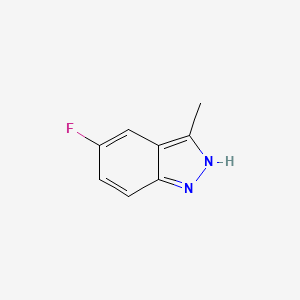

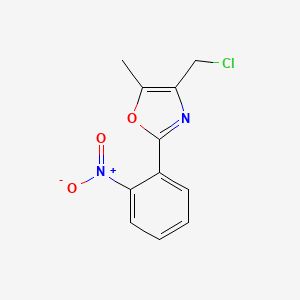

![molecular formula C12H17Cl2N3 B1390288 2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 1185303-84-7](/img/structure/B1390288.png)

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Overview

Description

“2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3 . It has been found to be a potent and selective inhibitor of Cholesterol 24-Hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme that metabolizes cholesterol into 24 S -hydroxycholesterol (24HC) for regulating brain cholesterol homeostasis .

Synthesis Analysis

The synthesis of pyrrolo [2,3-d] pyrimidine-linked piperazine, pyrimidine, pyrazine, and pyridine hybrids, which are similar to the compound , has been reported . These compounds were designed, synthesized, and investigated for in vitro anti-diabetic potential. Their potency is mechanistically correlated via molecular docking, and MD modeling .Molecular Structure Analysis

The asymmetric unit of the title compound, C12H9N3, contains two independent molecules in which the dihedral angle between the pyridine and aza-indole rings are 8.23 (6) and 9.89 (2)° .Chemical Reactions Analysis

The compound has been found to be a potent and selective inhibitor of Cholesterol 24-Hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme that metabolizes cholesterol into 24 S -hydroxycholesterol (24HC) for regulating brain cholesterol homeostasis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.2 and a molecular formula of C12H15N3. It has a density of 1.2±0.1 g/cm3, a molar refractivity of 61.2±0.3 cm3, and a polar surface area of 41 Å2 .Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit tnik , a kinase involved in various cellular processes.

Mode of Action

It’s hypothesized that it may interact with its target, possibly tnik, leading to inhibition of the target’s function .

Biochemical Pathways

Given the potential target, it may influence pathways regulated by tnik, which plays a role in wnt signaling and other cellular processes .

Result of Action

If it indeed inhibits tnik, it could potentially affect cell proliferation and other cellular processes .

Biochemical Analysis

Biochemical Properties

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis. By inhibiting FGFRs, this compound can modulate these processes, making it a valuable tool in cancer research and therapy .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, and induce apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . The influence of this compound on cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its importance in regulating cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, preventing the activation of downstream signaling pathways . The inhibition of these pathways leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. It has been found to be relatively stable, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and migration, as well as prolonged induction of apoptosis . These findings suggest that this compound can maintain its efficacy over extended periods, making it suitable for long-term experimental applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, it effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions, including oxidation and conjugation . These metabolic processes are crucial for the compound’s clearance from the body and can influence its overall efficacy and toxicity . Understanding these pathways is essential for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound is influenced by its physicochemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMFUHSMDXBITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC3=C(N2)N=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

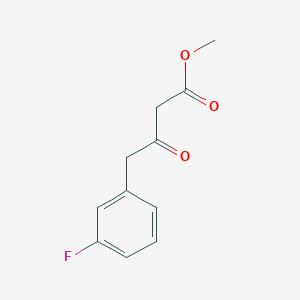

![2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine](/img/structure/B1390211.png)

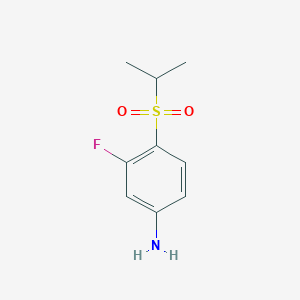

![1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid](/img/structure/B1390213.png)

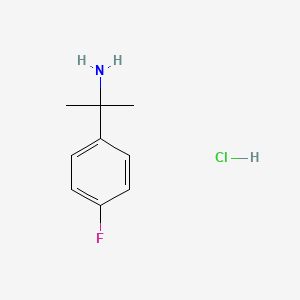

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B1390228.png)